5-(4-Cyanobenzamido)-2-ethoxybenzene-1-sulfonyl chloride
Overview
Description
“5-(4-Cyanobenzamido)-2-ethoxybenzene-1-sulfonyl chloride” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that its structure contains a sulfonyl chloride group, an ethoxy group, and a cyanobenzamido group.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “5-(4-Cyanobenzamido)-2-ethoxybenzene-1-sulfonyl chloride”. However, the synthesis of similar compounds often involves reactions such as acylation, reduction, chlorination, and the formation of an amidine2.Molecular Structure Analysis
The molecular structure of “5-(4-Cyanobenzamido)-2-ethoxybenzene-1-sulfonyl chloride” can be inferred from its name. It likely contains a benzene ring substituted with a sulfonyl chloride group, an ethoxy group, and a cyanobenzamido group. However, without specific information or a provided structure, the exact positions of these groups on the benzene ring cannot be determined.Chemical Reactions Analysis
As with the synthesis, the specific chemical reactions involving “5-(4-Cyanobenzamido)-2-ethoxybenzene-1-sulfonyl chloride” are not readily available. However, compounds with similar functional groups typically undergo reactions such as nucleophilic substitution (due to the sulfonyl chloride group) and reactions with nucleophiles (due to the cyano group).Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(4-Cyanobenzamido)-2-ethoxybenzene-1-sulfonyl chloride” are not readily available. However, properties such as density, boiling point, vapor pressure, and others can be estimated or measured experimentally.Scientific Research Applications
Sulfonated Derivatives and Their Applications
Research into sulfonated derivatives of salicylic acid and related compounds has led to the creation of various sulfonyl chlorides with potential applications in medicine and other fields. These derivatives have been explored for their algaecidal and antibacterial properties, demonstrating the versatility of sulfonyl chloride compounds in synthesizing biologically active molecules (Cremlyn et al., 1980).
Spectroscopic and Theoretical Studies
The molecular structure and vibrational spectroscopic analysis of 4-Cyano-2-methoxybenzenesulfonyl Chloride have been extensively studied, providing insights into its chemical properties and potential applications in various scientific fields. This research underscores the importance of sulfonyl chloride derivatives in understanding chemical interactions and designing new compounds with desired properties (Nagarajan & Krishnakumar, 2018).
Fungicidal Activity and Synthesis
The synthesis of bis(2-arylcarbonylamino-1H-benzimidazol-5-yl) sulfones demonstrates the potential of sulfonyl chloride derivatives in developing fungicidal agents. This research highlights the role of such compounds in creating new pesticides and contributes to the broader field of agricultural chemistry (Pilyugin et al., 2008).
Safety And Hazards
The safety and hazards associated with “5-(4-Cyanobenzamido)-2-ethoxybenzene-1-sulfonyl chloride” are not known. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm.
Future Directions
The future directions for research on “5-(4-Cyanobenzamido)-2-ethoxybenzene-1-sulfonyl chloride” could include elucidating its synthesis and reactions, determining its physical and chemical properties, and investigating any potential biological activity.
Please note that this analysis is based on the limited information available and some assumptions have been made in the absence of specific data. For a more accurate and detailed analysis, more specific and detailed information would be needed.
properties
IUPAC Name |
5-[(4-cyanobenzoyl)amino]-2-ethoxybenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O4S/c1-2-23-14-8-7-13(9-15(14)24(17,21)22)19-16(20)12-5-3-11(10-18)4-6-12/h3-9H,2H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEWIFIYUSISGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C#N)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50695743 | |
Record name | 5-(4-Cyanobenzamido)-2-ethoxybenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50695743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Cyanobenzamido)-2-ethoxybenzene-1-sulfonyl chloride | |
CAS RN |
680618-02-4 | |
Record name | 5-[(4-Cyanobenzoyl)amino]-2-ethoxybenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=680618-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-Cyanobenzamido)-2-ethoxybenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50695743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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